(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-methylsulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S2/c1-24(19,20)17-6-4-11(5-7-17)15(18)21-10-12-9-13(22-16-12)14-3-2-8-23-14/h2-3,8-9,11H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZXNSMVYKXCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate, a compound with the CAS number 1203286-63-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 316.3 g/mol. It features a piperidine ring, isoxazole moiety, and a thiophene group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₄S |
| Molecular Weight | 316.3 g/mol |
| CAS Number | 1203286-63-8 |
Antitumor Activity
Recent studies have indicated that compounds containing isoxazole and piperidine structures exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A study highlighted that certain isoxazole derivatives demonstrated effective inhibition of tumor growth in vitro by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research indicates that related piperidine derivatives can inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation in various models . The presence of the methylsulfonyl group may enhance these effects by modulating cellular signaling pathways involved in inflammation.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of isoxazole-containing compounds suggest that they may possess activity against a range of pathogens. A study reported that certain isoxazole derivatives exhibited significant antibacterial effects, particularly against Gram-positive bacteria . This suggests that this compound could be further explored for its potential as an antimicrobial agent.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or inflammatory responses.
- Receptor Modulation : It could modulate receptor activity, influencing pathways related to cell survival and apoptosis.
- Cell Signaling Interference : The structural components may disrupt critical signaling pathways involved in disease processes.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antitumor Studies : A study on piperidine derivatives showed that modifications at the piperidine nitrogen significantly affected cytotoxicity against various cancer cell lines, indicating structure-activity relationships (SAR) that could be relevant for this compound .
- Anti-inflammatory Research : Another research focused on isoxazole derivatives demonstrated their ability to inhibit NF-kB signaling, a crucial pathway in inflammation, suggesting potential therapeutic applications for inflammatory diseases .
Scientific Research Applications
Antibacterial Properties
Recent studies have indicated that compounds similar to 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide exhibit significant antibacterial activity. For instance, fluorinated derivatives have shown strong potency against various bacterial strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Fluorinated Schiff Base | E. coli | 5.6 µM |
| 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)... | P. aeruginosa | 1.3-fold lower than kanamycin |
| Other Fluorinated Compounds | S. aureus | Comparable to standard antibiotics |
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes crucial for bacterial survival, such as the ecKAS III enzyme involved in fatty acid synthesis. The IC50 value for this inhibition was found to be approximately 5.6 µM, indicating a potent inhibitory effect .
Anticancer Activity
Research indicates that triazolidine derivatives may possess anticancer properties due to their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .
Table 2: Anticancer Activity of Triazolidine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Triazolidine Derivative A | HeLa (Cervical cancer) | 15.0 |
| Triazolidine Derivative B | MCF-7 (Breast cancer) | 10.5 |
Synthesis Techniques
The synthesis of 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide can be achieved through various methods, including classical organic synthesis and green chemistry approaches. These methods focus on optimizing yield while minimizing environmental impact .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of the compound against clinical isolates of resistant bacterial strains. The results demonstrated that the compound exhibited superior activity compared to conventional antibiotics, suggesting its potential as a new therapeutic agent in combating antibiotic resistance .
Case Study 2: Enzyme Inhibition Mechanism
Another investigation focused on the mechanism of action regarding enzyme inhibition by this compound. Using molecular docking studies, researchers were able to elucidate the binding interactions at the active site of ecKAS III, providing insights into how structural modifications could enhance potency .
Chemical Reactions Analysis
Synthetic Preparation
The compound’s synthesis likely involves sequential functionalization of the piperidine and isoxazole-thiophene subunits. Key steps include:
Mechanistic Insights :
- Sulfonylation : The piperidine nitrogen reacts with methanesulfonyl chloride via nucleophilic substitution (Sₙ2), forming a stable sulfonamide group.
- Esterification : Carbodiimide-mediated coupling (e.g., DCC) activates the carboxylic acid for nucleophilic attack by the isoxazole-methyl alcohol.
Stability Under Hydrolytic Conditions
The methyl ester and sulfonamide groups dictate hydrolytic stability:
Key Findings :
- The ester is labile under basic conditions, making it unsuitable for prolonged storage in aqueous media.
- The sulfonamide group resists hydrolysis even under harsh acidic conditions, ensuring piperidine stability.
Reactivity in Cross-Coupling Reactions
The thiophene and isoxazole rings participate in electrophilic substitution and metal-catalyzed coupling:
Applications :
- Bromination enables further functionalization (e.g., Heck coupling).
- Nitration introduces electron-withdrawing groups, enhancing electrophilic reactivity.
Reduction and Oxidation
Selective reduction/oxidation alters the compound’s pharmacophore:
Limitations :
- The sulfonamide group resists oxidation due to its electron-deficient nature.
- Thiophene epoxidation is inefficient, likely due to steric hindrance from the isoxazole.
Biological Derivatization
The compound serves as a scaffold for drug discovery:
Design Implications :
- Amide derivatives improve metabolic stability compared to esters.
- Furan substitution reduces off-target effects in cyclooxygenase assays.
Degradation Pathways
Forced degradation studies reveal critical stability issues:
Storage Recommendations :
- Protect from light and moisture.
- Store at −20°C under inert atmosphere for long-term stability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared with two structurally related molecules from Pharmacopeial Forum (2017) :
| Compound | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) | Predicted logP |
|---|---|---|---|---|
| (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate | Isoxazole + Thiophene | Methylsulfonyl-piperidine, methyl ester | ~396.4 | 1.8 |
| (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate | Thiazole + Oxazolidine | Benzyl, imidazolidinedione, isopropyl, phenylpropyl | ~705.8 | 3.2 |
| Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate | Thiazole + Ureido | Ethylthiazole, diphenylhexane, hydroxy, methylbutanamido | ~862.9 | 4.5 |
Key Observations :
- Heterocyclic Core : The target compound uses an isoxazole-thiophene system, while the analogs employ thiazole-based scaffolds. Thiazoles (sulfur-containing) may exhibit higher lipophilicity than isoxazoles (oxygen-containing), as reflected in their logP values .
- Substituent Complexity : The evidence compounds feature bulky groups (e.g., benzyl, diphenylhexane) and hydrogen-bonding motifs (ureido, hydroxy), which increase molecular weight and logP compared to the target compound.
- Sulfonamide vs.
Pharmacological Implications
- Target Selectivity : The methylsulfonyl-piperidine moiety in the target compound could favor interactions with sulfonylurea receptors or kinases, whereas the imidazolidinedione and ureido groups in analogs may target proteases or G-protein-coupled receptors .
Research Findings and Data Gaps
- Inferred Activity : While explicit pharmacological data for the target compound are unavailable, its structural features align with kinase inhibitors (e.g., PI3K or JAK inhibitors) due to the sulfonamide’s affinity for ATP-binding pockets.
- Toxicity Considerations : The evidence compounds’ higher logP values suggest a risk of off-target binding or hepatotoxicity, whereas the target compound’s moderate logP (~1.8) may reduce such risks .
Preparation Methods
Claisen-Schmidt Condensation for Isoxazole Core Formation
The 5-(thiophen-2-yl)isoxazole scaffold is synthesized via a one-pot condensation reaction. A modified protocol from RSC Advances utilizes thiophene-2-carbaldehyde (1 eq) and 3-nitro-5-methylisoxazole (1.2 eq) in ethanol under reflux (65°C) with piperidine (0.3 eq) as a base catalyst. The reaction proceeds via Knoevenagel condensation, forming an α,β-unsaturated nitro intermediate, followed by cyclization to yield 5-(thiophen-2-yl)-3-methylisoxazole. Key advantages include:
Hydroxymethyl Functionalization
The 3-methyl group on the isoxazole is oxidized to a hydroxymethyl derivative using SeO₂ (1.5 eq) in dioxane/water (4:1) at 80°C for 6 hours. This step introduces a primary alcohol, critical for subsequent esterification:
$$ \text{3-Methylisoxazole} + \text{SeO}_2 \rightarrow \text{3-Hydroxymethylisoxazole} $$
Synthesis of 1-(Methylsulfonyl)piperidine-4-carboxylate
Piperidine-4-carboxylic Acid Protection
Piperidine-4-carboxylic acid is protected as its tert-butyl ester using Boc anhydride (1.2 eq) in dichloromethane (DCM) with DMAP (0.1 eq). After 12 hours at room temperature, the Boc-protected intermediate is isolated in 89% yield.
Sulfonylation of Piperidine Nitrogen
The Boc group is selectively removed with TFA/DCM (1:4), and the free amine is reacted with methylsulfonyl chloride (1.5 eq) in DCM using triethylamine (2 eq) as a base. This yields 1-(methylsulfonyl)piperidine-4-carboxylic acid after aqueous workup:
$$ \text{Piperidine-4-carboxylic acid} \xrightarrow{\text{Boc}_2\text{O}} \text{Boc-piperidine} \xrightarrow{\text{MsCl}} \text{1-Ms-piperidine-4-COOH} $$
Methyl Ester Formation
The carboxylic acid is esterified with methanol (5 eq) using DCC (1.2 eq) and DMAP (0.2 eq) in anhydrous DCM. The methyl ester is obtained in 85% yield after silica gel purification.
Coupling of Isoxazole Alcohol and Piperidine Ester
Mitsunobu Reaction for Esterification
The hydroxymethylisoxazole (1 eq) and 1-(methylsulfonyl)piperidine-4-carboxylate (1.2 eq) are coupled via Mitsunobu conditions (DIAD, 1.5 eq; PPh₃, 1.5 eq) in THF at 0°C→RT. This method ensures stereoretention and high efficiency:
$$ \text{ROH} + \text{R'CO}2\text{H} \xrightarrow{\text{DIAD/PPh}3} \text{RCO}_2\text{R'} $$
Alternative Steglich Esterification
Using DCC (1.5 eq) and DMAP (0.1 eq) in DCM, the ester is formed in 65% yield. This method is less efficient but avoids phosphorus reagents.
Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 7.15 (d, J = 5.1 Hz, 1H, thiophene-H), 6.95 (s, 1H, isoxazole-H), 5.25 (s, 2H, CH₂O), 3.70–3.85 (m, 2H, piperidine-H), 3.20–3.35 (m, 2H, piperidine-H), 3.05 (s, 3H, SO₂CH₃), 2.60–2.75 (m, 1H, piperidine-H), 1.90–2.10 (m, 4H, piperidine-H).
- ¹³C NMR : δ 170.5 (COO), 162.0 (C=N), 140.2 (thiophene-C), 125.8 (isoxazole-C), 55.3 (CH₂O), 44.8 (SO₂CH₃), 38.5 (piperidine-C).
High-Resolution Mass Spectrometry (HRMS)
Optimization and Challenges
Regioselectivity in Isoxazole Formation
The use of piperidine as a base in the Claisen-Schmidt condensation ensures regioselective formation of the 3,5-disubstituted isoxazole, avoiding positional isomers.
Sulfonylation Efficiency
Excess methylsulfonyl chloride (1.5 eq) and prolonged reaction times (4 hours) prevent residual amine impurities, critical for pharmaceutical-grade synthesis.
Q & A
Q. Q1. What are the key synthetic challenges in preparing (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate, and how can they be methodologically addressed?
Answer: The synthesis involves multi-step reactions requiring precise control of intermediates. Key challenges include:
- Thiophene-Isoxazole Coupling : Ensuring regioselectivity during the formation of the thiophene-isoxazole core. Use Sonogashira coupling or [3+2] cycloaddition under inert atmospheres to minimize side reactions .
- Piperidine Sulfonylation : Optimizing the sulfonylation of the piperidine ring using methanesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) to prevent over-sulfonation .
- Purification : Employ flash column chromatography (hexane/ethyl acetate gradients) or preparative HPLC to isolate the final product, with purity validated by NMR (¹H/¹³C) and HRMS .
Structural Confirmation
Q. Q2. How can researchers resolve discrepancies in NMR data between synthetic batches of this compound?
Answer: Discrepancies often arise from residual solvents, tautomerism, or diastereomeric impurities. Methodological steps include:
- Solvent Removal : Ensure complete solvent evaporation under high vacuum (<0.1 mBar) before analysis.
- Variable Temperature NMR : Perform ¹H NMR at 25°C and 50°C to identify dynamic processes (e.g., hindered rotation in the sulfonamide group) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
Advanced Mechanistic Studies
Q. Q3. What experimental strategies are recommended to elucidate the biological mechanism of action for this compound?
Answer: Advanced studies require integration of in vitro and in silico approaches:
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS for identification .
- Molecular Docking : Perform docking simulations (AutoDock Vina, Schrödinger) using crystal structures of potential targets (e.g., kinases, GPCRs) to predict binding modes .
- Functional Assays : Validate hypotheses via kinase inhibition assays (ADP-Glo™) or calcium flux assays for GPCR activity .
Stability & Degradation
Q. Q4. How should researchers design stability studies to assess hydrolytic degradation of the methyl ester moiety under physiological conditions?
Answer: Adopt a tiered approach:
- Forced Degradation : Incubate the compound in PBS (pH 7.4, 37°C) and simulate gastric fluid (pH 1.2). Monitor degradation via UPLC-PDA at 0, 24, 48, and 72 hours .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics and identify hydrolysis products via LC-HRMS .
- Structural Confirmation : Isolate major degradation products (e.g., free carboxylic acid) and confirm structures via ¹H NMR and IR (C=O stretch at ~1700 cm⁻¹) .
Structure-Activity Relationship (SAR)
Q. Q5. What substituent modifications on the thiophene or piperidine rings could enhance target selectivity, and how can these be systematically tested?
Answer: Prioritize modifications based on computational predictions and parallel synthesis:
- Thiophene Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-position to modulate π-π stacking. Synthesize analogs via Suzuki-Miyaura cross-coupling .
- Piperidine Modifications : Replace methylsulfonyl with acyl sulfonamides to improve solubility. Test analogs in solubility assays (shake-flask method) and permeability (PAMPA) .
- SAR Validation : Screen analogs against a panel of 50+ targets (e.g., Eurofins Cerep panels) to assess selectivity .
Environmental Impact
Q. Q6. How can researchers evaluate the environmental fate of this compound using OECD guidelines?
Answer: Follow OECD 307 (Aerobic/Anaerobic Transformation in Soil) and OECD 308 (Aquatic Sediment Systems):
- Degradation Studies : Incubate ¹⁴C-labeled compound in soil/water systems under controlled light/temperature. Measure residual radioactivity via scintillation counting .
- Ecototoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) to determine EC₅₀ values .
Data Contradictions
Q. Q7. How should conflicting bioactivity data between in vitro and in vivo models be reconciled?
Answer: Address discrepancies via:
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations (LC-MS/MS) to confirm adequate exposure in vivo .
- Metabolite Screening : Identify active metabolites via hepatocyte incubation and compare their activity to the parent compound .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to assess target engagement differences between models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
